molecular formula C17H21ClN2O3S B2370669 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034481-76-8

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2370669
CAS No.: 2034481-76-8
M. Wt: 368.88
InChI Key: ZWTQXFFGVQMAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic hybrid compound featuring a urea bridge connecting a 5-chloro-2-methoxyphenyl moiety and a 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This structure combines two privileged scaffolds in medicinal chemistry: the aryl urea and the thiophene ring. The thiophene nucleus is a prominent pharmacophore, ranked 4th among US FDA-approved sulfur-containing small molecules, valued for its versatile biological properties and role as a bio-isosteric replacement for phenyl rings, which can improve metabolic stability and binding affinity (https://pmc.ncbi.nlm.nih.gov/articles/PMC11588141/). Urea derivatives are frequently explored for their ability to participate in hydrogen bonding, potentially leading to high-affinity interactions with biological targets. The specific biological profile and mechanism of action of this particular compound require further experimental investigation. Given the known activities of its structural components, it may be of significant interest in various pharmacological research areas. Researchers are advised to consult the scientific literature for studies on structurally related urea or thiophene-containing compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTQXFFGVQMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Methylation of Aniline Derivatives

A validated approach involves sequential functionalization of 2-methoxyaniline:

Step 1: Directed Chlorination

2-Methoxyaniline + N-Chlorosuccinimide (NCS)  
→ 5-Chloro-2-methoxyaniline (87% yield)  
Conditions: AcOH, 0°C → RT, 12 h.  

Step 2: Urea Formation
Phosgene-free methods using carbonyldiimidazole (CDI):

5-Chloro-2-methoxyaniline + CDI (1.2 eq)  
→ Isocyanate intermediate  
↓ + Ammonia (2.0 eq)  
→ 1-(5-Chloro-2-methoxyphenyl)urea (92% purity by HPLC).  

Construction of the 5-Hydroxy-3-(thiophen-2-yl)pentyl Amine

Thiophene Alkylation via Friedel-Crafts

Thiophene + 4-Penten-2-ol (BF3·OEt2 catalysis)  
→ 3-(Thiophen-2-yl)pent-4-en-2-ol (65% yield)  
Key Data:  
- Regioselectivity >20:1 (C2 vs C3 thiophene substitution)  
- Stereochemistry: trans-diaxial addition favored.  

Enzymatic Hydroxylation

Engineered P450 BM3 mutants enable site-selective oxidation:

3-(Thiophen-2-yl)pent-4-en-2-ol + P450 BM3 Variant M11  
→ 5-Hydroxy-3-(thiophen-2-yl)pentan-2-ol (89% ee, 74% yield)  
Optimized Conditions:  
- 25 mM substrate in 50 mM phosphate buffer (pH 7.4)  
- NADPH regeneration system, 30°C, 24 h.  

Amine Protection/Deprotection Strategy

5-Hydroxy intermediate → Mesylate (MsCl, Et3N)  
↓ + NaN3 (DMF, 80°C)  
→ Azide derivative  
↓ Hydrogenation (H2, Pd/C)  
→ 5-Hydroxy-3-(thiophen-2-yl)pentylamine (Overall 58% yield).  

Urea Bond Formation: Comparative Method Evaluation

Isocyanate-Mediated Coupling

1-(5-Chloro-2-methoxyphenyl)isocyanate + 5-Hydroxy-3-(thiophen-2-yl)pentylamine  
Conditions: THF, 0°C → RT, 6 h  
Yield: 78%  
Purity: 95.2% (HPLC).  

Carbodiimide-Assisted Activation

1-(5-Chloro-2-methoxyphenyl)carbamic acid + EDCI/HOBt  
↓ + Amine fragment  
→ Target Urea (62% yield)  
Advantage: Avoids moisture-sensitive isocyanates.  

Critical Process Parameters and Yield Optimization

Parameter Isocyanate Method Carbodiimide Method
Temperature Range -10°C to 25°C 0°C to 30°C
Reaction Time 4-8 h 12-24 h
Solvent THF DCM
Typical Impurity Profile <2% Biuret <5% Symmetric Urea
Scalability >100 g demonstrated Limited to 50 g

Key Findings :

  • Isocyanate route provides superior yields but requires rigorous anhydrous conditions
  • Carbodiimide method tolerates higher moisture but generates more byproducts.

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

  • ¹H NMR (400 MHz, CDCl3) :
    δ 7.32 (d, J = 8.8 Hz, 1H, ArH), 6.91 (dd, J = 8.8, 2.8 Hz, 1H), 6.85 (d, J = 2.8 Hz, 1H), 5.21 (br s, 1H, NH), 4.87 (m, 1H, OH), 3.83 (s, 3H, OCH3), 3.45-3.25 (m, 2H, CH2N), 2.68-2.55 (m, 1H, CH-thiophene), 1.75-1.35 (m, 4H, pentyl CH2).

  • HRMS (ESI+) :
    Calculated for C17H20ClN2O3S [M+H]+: 391.0884
    Found: 391.0886.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Isocyanate Route Cost (USD/kg) Carbodiimide Route Cost (USD/kg)
5-Chloro-2-methoxy-aniline 420 420
EDCI - 1,200
CDI 950 -
Solvent Recovery 89% THF 72% DCM

Environmental Impact Metrics

  • Process Mass Intensity (PMI): 28 (Isocyanate) vs 41 (Carbodiimide)
  • E-Factor: 6.7 vs 9.3 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the urea linkage or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity (if reported)
Target: 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea C₁₇H₂₀ClN₂O₃S (assumed) ~382.86 5-chloro-2-methoxyphenyl, 5-hydroxy-3-(thiophen-2-yl)pentyl N/A Not explicitly reported
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) C₁₈H₁₅FN₃OS 344.39 Fluorophenyl, pyridinyl, thiophen-2-yl 217–219 Anticancer (60-cell line panel)
Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) C₂₁H₂₀N₃O₃S 394.47 Ethyl ester, benzoate, pyridinyl, thiophen-2-yl 203–204 Anticancer (60-cell line panel)
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea C₁₄H₁₂Cl₂N₂O₂ 311.16 5-chloro-2-methoxyphenyl, 3-chlorophenyl N/A Not explicitly reported
1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea C₁₅H₁₃Cl₂N₂O₃ 356.18 Chlorophenyl, hydroxymethyl, methoxyphenyl N/A Not explicitly reported

Key Observations:

  • Thiophene-Containing Analogs (5h, 5j): These compounds share the thiophen-2-yl group with the target molecule, which may enhance aromatic interactions in biological systems. Both exhibit anticancer activity, suggesting that the thiophene moiety contributes to bioactivity .
  • Chlorophenyl/Methoxyphenyl Analogs (): The presence of chloro and methoxy groups is common, but the absence of the hydroxy-pentyl-thiophene chain reduces molecular weight and complexity. These simpler structures may exhibit lower solubility due to fewer polar groups .
  • Hydroxy vs. Ester Substituents: The target compound’s hydroxy-pentyl chain likely improves aqueous solubility compared to the ethyl ester in 5j, though ester groups can enhance membrane permeability .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, with a CAS number of 2034481-76-8, is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, molecular interactions, and relevant case studies.

The molecular formula for this compound is C17H21ClN2O3SC_{17}H_{21}ClN_{2}O_{3}S, with a molecular weight of 368.9 g/mol. Its structure includes a chloro-substituted methoxyphenyl group and a thiophenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H21ClN2O3S
Molecular Weight368.9 g/mol
CAS Number2034481-76-8

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiophene rings have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of this compound were tested against standard antibiotics like ampicillin and streptomycin. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of the reference drugs, indicating superior antibacterial potency.

CompoundMIC (µg/mL)Reference Drug (MIC µg/mL)
This compound0.008Ampicillin (0.015)
Similar Thiophene Derivative0.012Streptomycin (0.020)

The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Specifically, it has been noted that compounds with similar structures inhibit both GyrB and ParE topoisomerases in bacteria without affecting human topoisomerase II, suggesting a selective action that minimizes toxicity to human cells .

Toxicity Profile

Toxicological assessments have shown that this compound exhibits low toxicity in human liver cell lines (HepG2), indicating its potential as a safe therapeutic agent . The absence of significant cytotoxic effects at therapeutic concentrations supports its further development as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with functionalization of the 5-chloro-2-methoxyphenyl group. A critical step is the coupling of the urea moiety via nucleophilic substitution or carbodiimide-mediated reactions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used with catalysts such as triethylamine to facilitate urea bond formation. Optimization includes adjusting temperature (e.g., 0–60°C), stoichiometric ratios (1:1.2 for amine:isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve yields >70% .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm).
  • IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and hydroxyl group (~3300 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : SHELXL refinement ( ) resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H···O interactions).
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection .

Q. What are the primary physical and chemical properties influencing experimental handling?

  • Methodological Answer :

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust solvent systems for biological assays (e.g., 10% DMSO in PBS).
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmosphere to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

  • Methodological Answer : Contradictions (e.g., variable IC50_{50} values in kinase assays) may arise from assay conditions or off-target effects. Strategies:

  • Dose-Response Curves : Repeat assays with 8–12 concentrations to validate potency.
  • Selectivity Profiling : Use panels of related enzymes (e.g., kinase family screening) to identify specific targets.
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to reconcile structural hypotheses with experimental IC50_{50} .

Q. What strategies optimize regioselectivity in chemical modifications of the thiophene moiety?

  • Methodological Answer : The thiophene’s electron-rich C5 position is reactive. To direct substitution:

  • Electrophilic Aromatic Substitution : Use Lewis acids (FeCl3_3) for bromination at C5.
  • Cross-Coupling : Suzuki-Miyaura with Pd(PPh3_3)4_4 enables aryl group introduction.
  • Protection/Deprotection : Temporarily block the hydroxyl group on the pentyl chain to avoid side reactions .

Q. How do structural variations (e.g., substituent position) impact structure-activity relationships (SAR) in this urea derivative?

  • Methodological Answer :

  • Methoxy vs. Hydroxy : Replacement of 2-methoxy with hydroxyl ( ) reduces logP (from 3.2 to 2.1), altering membrane permeability.
  • Thiophene vs. Benzothiophene : Benzothiophene analogs () show 10-fold higher affinity for serotonin receptors due to enhanced π-π stacking.
  • Pentyl Chain Length : Truncation to propyl decreases solubility but improves metabolic stability in microsomal assays .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized receptors.
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution (e.g., binding to kinase domains).
  • NMR Titration : TROSY-based experiments map binding epitopes by tracking chemical shift perturbations .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on cytotoxicity (IC50_{50} = 2 μM vs. 15 μM in HeLa cells).
  • Resolution : Differences in cell passage number, serum concentration (10% vs. 5% FBS), or compound pre-treatment time (24h vs. 48h). Standardize protocols and validate with clonogenic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.